molecular formula C16H18N2O2S B7640715 N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

Cat. No. B7640715
M. Wt: 302.4 g/mol
InChI Key: XTUQMLQUEOIKBB-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPT is a synthetic analog of the natural compound 3-methylthiopropionaldehyde (MTP), which is produced by marine algae and is responsible for the characteristic odor of marine environments.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is not fully understood, but it is believed to act as a potent attractant for aquatic animals. This compound is thought to stimulate the olfactory receptors of fish and other aquatic species, leading to an increase in feeding behavior and a reduction in stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on aquatic animals. In fish, this compound has been shown to increase the levels of certain digestive enzymes, leading to improved nutrient absorption and utilization. This compound has also been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1), leading to improved growth rates in fish.

Advantages and Limitations for Lab Experiments

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other chemical compounds used in scientific research. However, this compound has some limitations as well. It has a strong odor, which can be unpleasant for researchers working with it. Additionally, this compound is not readily soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide. One area of interest is the potential use of this compound as a tool for studying the olfactory system in aquatic animals. This compound could be used to investigate the neural pathways involved in the detection and processing of chemical signals in fish and other aquatic species. Another area of interest is the potential use of this compound as a tool for improving the efficiency and sustainability of aquaculture and livestock production. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.

Synthesis Methods

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 5-phenyl-1,3-thiazole-2-carboxylic acid, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding thiazole ester. The thiazole ester is then reacted with 2-chlorooxalyl chloride to form the oxalyl chloride intermediate, which is finally reacted with N,N-dimethylamine to form this compound.

Scientific Research Applications

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in aquaculture, where it has been shown to improve the growth and feed efficiency of various aquatic species. This compound has also been studied for its potential use as a feed additive in livestock, where it has been shown to improve the growth and nutrient utilization of animals.

properties

IUPAC Name

N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-8-9-20-14(11)15(19)18(2)16-17-10-13(21-16)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUQMLQUEOIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)N(C)C2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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